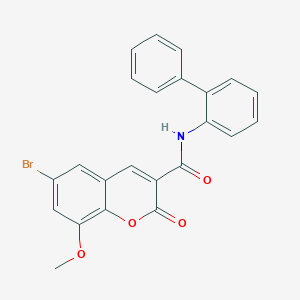
N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BBR 3464, is a synthetic compound that has been extensively studied for its potential in cancer treatment. It belongs to the class of compounds known as chromenes, which have been shown to possess a wide range of biological activities.
Mechanism of Action
N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide 3464 exerts its anticancer effects through a unique mechanism of action. It binds to DNA and induces DNA damage, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of DNA repair enzymes, further enhancing its cytotoxic effects.
Biochemical and Physiological Effects:
N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide 3464 has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, inhibit angiogenesis, and modulate the expression of various genes involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide 3464 is its potent anticancer activity, particularly against drug-resistant cancers. However, it is also associated with a number of limitations, including its toxicity and potential side effects.
Future Directions
There are a number of future directions for research on N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide 3464. One area of focus is the development of more effective and less toxic analogs of the compound. Another area of interest is the investigation of the compound's potential in combination with other chemotherapy drugs or targeted therapies. Additionally, further research is needed to better understand the mechanisms underlying the compound's anticancer effects and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
N-2-biphenylyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide 3464 has been extensively studied for its potential in cancer treatment, particularly in the treatment of drug-resistant cancers. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs.
properties
IUPAC Name |
6-bromo-8-methoxy-2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4/c1-28-20-13-16(24)11-15-12-18(23(27)29-21(15)20)22(26)25-19-10-6-5-9-17(19)14-7-3-2-4-8-14/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPSNFQJFKMJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4717732.png)
![1-(3-chlorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4717749.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide](/img/structure/B4717751.png)
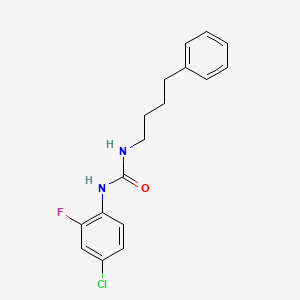
![N-[(allylamino)carbonyl]benzenecarbothioamide](/img/structure/B4717757.png)
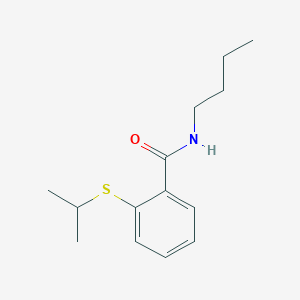
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4717775.png)
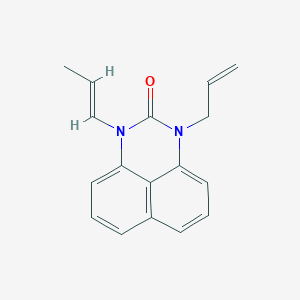
![N-cyclohexyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4717801.png)
![5-(2,3-dichlorophenyl)-N-[({3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4717805.png)
![N-(5-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4717808.png)
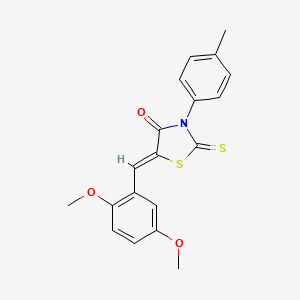
![2-[(4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4717822.png)
